

# (Rac)-Modipafant: A Technical Guide to its Pharmacology and Toxicology

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Rac)-Modipafant

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## Introduction

**(Rac)-Modipafant**, also known as UK-74,505, is a potent, orally active, and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] It belongs to the dihydropyridine class of compounds.[3] Platelet-activating factor is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis. By blocking the PAF receptor, **(Rac)-Modipafant** has been investigated for its therapeutic potential in various inflammatory conditions. This guide provides an in-depth overview of the pharmacology and toxicology of **(Rac)-Modipafant**, compiling available data from preclinical and clinical studies.

## Core Pharmacology

### Mechanism of Action

**(Rac)-Modipafant** functions as a selective and long-acting irreversible antagonist of the Platelet-Activating Factor Receptor (PAFR).[1] PAFR is a G-protein coupled receptor (GPCR) that, upon activation by PAF, initiates a cascade of intracellular signaling events.[4][5] These pathways include the activation of phospholipases C, D, and A2, leading to the generation of second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG).[4] This signaling ultimately results in increased intracellular calcium levels, activation of protein kinase C, and subsequent cellular responses such as platelet aggregation, inflammation, and increased

vascular permeability.[4][6] **(Rac)-Modipafant** competitively binds to the PAFR, thereby preventing PAF from exerting its biological effects.

## Pharmacodynamics

The pharmacodynamic profile of **(Rac)-Modipafant** is characterized by its high potency and selectivity for the PAF receptor. The racemic mixture, UK-74,505, and its more active (+)-enantiomer, Modipafant (UK-80,067), have demonstrated significant inhibitory effects on PAF-induced activities both in vitro and in vivo.

Table 1: Pharmacodynamic Potency of **(Rac)-Modipafant** (UK-74,505)

Assay Type	Model	Parameter	Value	Reference
In Vitro	Rabbit Washed Platelets	IC50 (PAF-induced aggregation)	4.3 nM	[1]
Rabbit Washed Platelets	IC50 (0.25 min preincubation)	26.3 nM	[1]	
Rabbit Washed Platelets	IC50 (60 min preincubation)	1.12 nM	[1]	
In Vivo	Mouse	ED50 (PAF-induced lethality)	0.26 mg/kg (oral)	[1]

**(Rac)-Modipafant** was found to be approximately 33 times more potent in vitro and 8 times more potent in vivo than WEB2086, another PAF antagonist.

## Pharmacokinetics

Detailed pharmacokinetic data for **(Rac)-Modipafant**, including absorption, distribution, metabolism, excretion, and half-life, are not extensively available in the public domain.[7] However, its potent and long-lasting oral activity observed in preclinical and clinical studies suggests efficient absorption and a durable presence in the body.[1] For instance, a single oral dose of 75 µg/kg in dogs resulted in the inhibition of PAF-induced whole blood aggregation for over 24 hours.

## Clinical Studies

**(Rac)-Modipafant** and its active enantiomer have been evaluated in clinical trials for different indications, most notably asthma and dengue fever.

- **Asthma:** A placebo-controlled, parallel-group study was conducted to assess the effect of the active (+)-enantiomer, Modipafant (UK-80,067), in adults with moderately severe asthma.[3] Patients received 50 mg of Modipafant twice daily for 28 days. The study found no significant difference between the Modipafant and placebo groups in terms of lung function (PEF, FEV1), rescue bronchodilator use, or symptom scores.[3] This outcome led to the conclusion that PAF may not be a primary mediator in chronic asthma.[3]
- **Dengue Fever:** **(Rac)-Modipafant** was investigated as a potential treatment for uncomplicated dengue fever in a Phase 1b clinical trial (NCT02569827).[8] The rationale was based on preclinical evidence suggesting that PAFR plays an essential role in the pathogenesis of Dengue virus infection and that Modipafant could prevent severe infection in animal models.[1] The trial was designed as a randomized, double-blind, placebo-controlled study with cohorts receiving 50 mg or 100 mg of Modipafant.[8] While the trial was initiated, its status was later updated to withdrawn, and results on clinical efficacy in dengue patients have not been published.[8]

## Toxicology and Safety Profile

Detailed non-clinical toxicology studies on **(Rac)-Modipafant** are not readily available in published literature. However, the compound has been used in human clinical trials and is reported to have a good safety record.[8] In the clinical trial for asthma, no significant adverse effects were highlighted that distinguished it from the placebo.[3] Similarly, the dengue fever trial protocol was developed based on previous good safety records in humans.[8] It is important to note that the absence of published toxicology data does not signify an absence of risk, and a comprehensive safety evaluation would be required for any further clinical development.

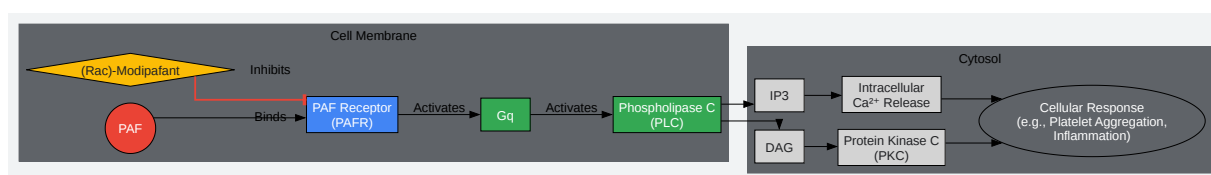
Table 2: Summary of Clinical Safety Observations

Study Population	Dosage	Key Safety Findings	Reference
Adults with Moderate Asthma	50 mg twice daily for 28 days	No significant difference in adverse events compared to placebo.	[3]
Adults with Dengue Fever	50 mg or 100 mg twice daily for 5 days	The trial was based on a "good safety record" in humans.	[8]

## Experimental Protocols & Visualizations

### Platelet-Activating Factor (PAF) Receptor Signaling Pathway

Platelet-Activating Factor (PAF) binds to its G-protein coupled receptor (PAFR) on the cell surface. This interaction activates Gq and Gi proteins, initiating downstream signaling cascades. Gq activation stimulates Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca<sup>2+</sup>), while DAG activates Protein Kinase C (PKC). These events culminate in cellular responses like platelet aggregation and inflammation. **(Rac)-Modipafant** acts as an antagonist, blocking PAF from binding to the PAFR and thereby inhibiting this entire signaling cascade.[4][5][6]



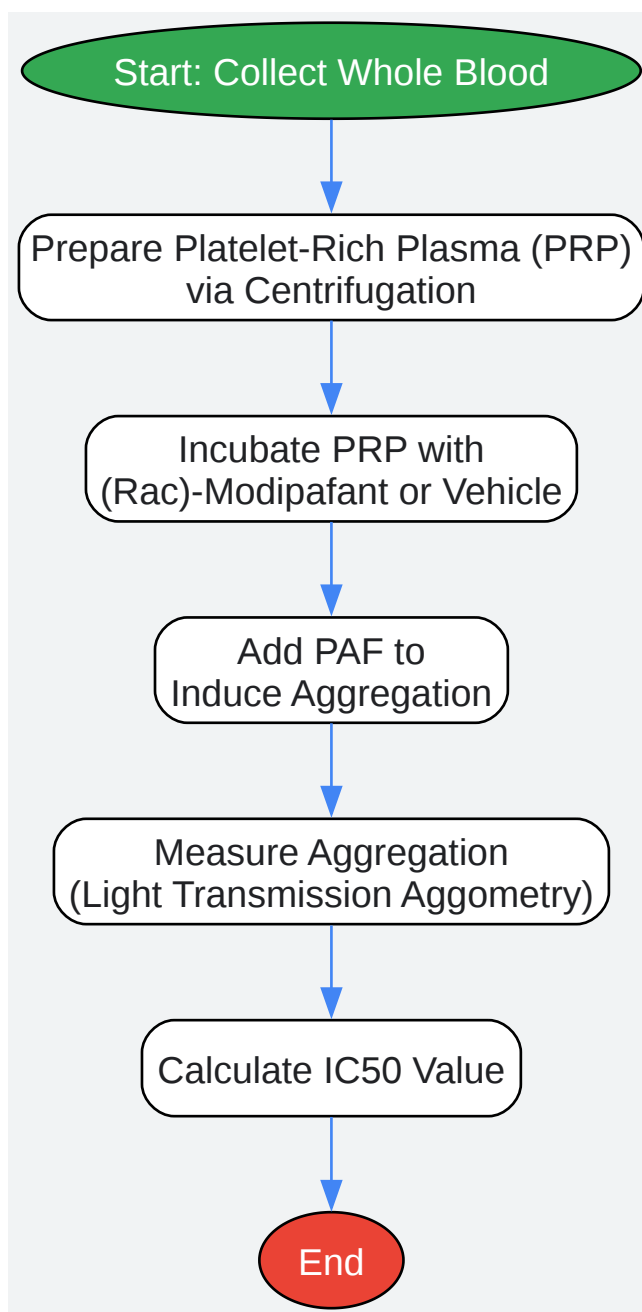
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PAF Receptor signaling pathway and inhibition by **(Rac)-Modipafant**.

## In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit PAF-induced aggregation of platelets.

- Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from a subject (e.g., rabbit) into tubes containing an anticoagulant. The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.[9]
- Incubation: The PRP is incubated with various concentrations of **(Rac)-Modipafant** or a vehicle control for a specified period (e.g., 0.25 to 60 minutes).[1]
- Induction of Aggregation: A standardized concentration of PAF is added to the PRP to induce platelet aggregation.
- Measurement: Platelet aggregation is measured using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases. [9]
- Data Analysis: The concentration of **(Rac)-Modipafant** that inhibits 50% of the PAF-induced aggregation (IC50) is calculated.



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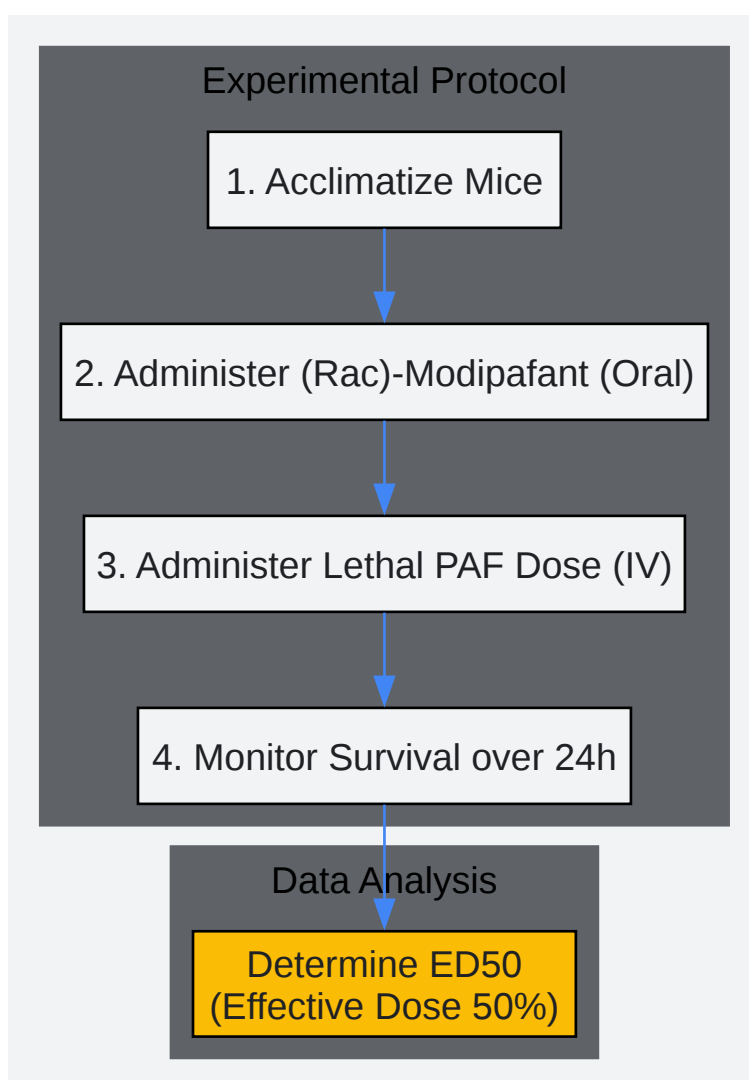
Workflow for an in vitro platelet aggregation assay.

## In Vivo PAF-Induced Lethality Model

This model assesses the protective effect of a PAF antagonist against a lethal dose of PAF in an animal model.

- Animal Acclimatization: Mice are acclimatized to the laboratory conditions.

- Drug Administration: Groups of mice are orally administered different doses of **(Rac)-Modipafant** or a vehicle control.
- PAF Challenge: After a predetermined time to allow for drug absorption, the mice are challenged with a lethal intravenous injection of PAF.
- Observation: The animals are monitored for a set period (e.g., 24 hours), and mortality is recorded.
- Data Analysis: The dose of **(Rac)-Modipafant** that protects 50% of the animals from PAF-induced lethality (ED50) is determined.



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Logical workflow for an in vivo PAF-induced lethality study.

## Conclusion

**(Rac)-Modipafant** is a well-characterized, potent, and selective antagonist of the PAF receptor with demonstrated activity in both preclinical models and human subjects. Its primary mechanism involves the direct blockade of PAF signaling, a key pathway in inflammation and platelet activation. While it showed promise in preclinical models for inflammatory conditions, clinical trials in asthma did not demonstrate efficacy, suggesting a limited role for PAF in the chronic pathology of this disease. Its investigation for dengue fever highlighted a potential alternative therapeutic avenue, although clinical success was not established. The compound exhibits a favorable safety profile in the context of clinical trials, but a comprehensive public record of its pharmacokinetics and toxicology is lacking. Further research would be necessary to fully elucidate its therapeutic potential and safety for any future clinical applications.

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- To cite this document: BenchChem. [(Rac)-Modipafant: A Technical Guide to its Pharmacology and Toxicology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677385#rac-modipafant-pharmacology-and-toxicology]

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